Acid‑Lability Profile: Tosyl Protection Requires Stronger Cleavage Conditions Than Mtr or Pbf
Fmoc-Arg(Tos)-OH exhibits substantially lower acid‑lability compared to Fmoc-Arg(Mtr)-OH. The Mtr (4‑methoxy‑2,3,6‑trimethylbenzenesulfonyl) group is “more acid‑sensitive than the tosyl group,” requiring milder cleavage conditions . This difference has practical consequences: Arg(Mtr) can be deprotected with standard TFA cocktails, whereas Arg(Tos) necessitates the use of stronger acids such as HF or TFMSA . For sequences where other protecting groups or the resin linkage demand harsher acidolysis, the Tos group's stability ensures that the arginine side chain remains intact during the initial TFA treatment and is only removed in a subsequent, dedicated strong‑acid step.
| Evidence Dimension | Relative acid‑lability of side‑chain protecting group |
|---|---|
| Target Compound Data | Requires HF or TFMSA for complete removal |
| Comparator Or Baseline | Fmoc-Arg(Mtr)-OH: removed with standard TFA cocktails |
| Quantified Difference | Qualitative difference: Tos is significantly more acid‑stable; Mtr is “more acid‑sensitive” |
| Conditions | Solid‑phase peptide synthesis; global deprotection step |
Why This Matters
Researchers employing multi‑step deprotection strategies or using acid‑labile resins should select Fmoc‑Arg(Tos)-OH specifically when the arginine side chain must survive initial TFA cleavage.
